Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine
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Overview
Description
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine is a chemical compound with the molecular formula C14H18F3N and a molecular weight of 257.29 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hexahydroazepine ring. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
The synthesis of Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzyl chloride and hexahydroazepine.
Reaction Conditions: The reaction typically involves the nucleophilic substitution of the benzyl chloride with the hexahydroazepine under basic conditions. Common bases used include sodium hydroxide or potassium carbonate.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Scientific Research Applications
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research involving this compound includes the development of potential therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to changes in cellular processes.
Pathways Involved: It may affect signaling pathways involved in cell growth, apoptosis, or metabolism, depending on the specific research context.
Comparison with Similar Compounds
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-azepine can be compared with similar compounds such as:
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyridine: This compound has a similar structure but with a pyridine ring instead of an azepine ring.
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-piperidine: This compound features a piperidine ring, offering different chemical properties and reactivity.
Hexahydro-2-[[3-(trifluoromethyl)phenyl]methyl]-1H-morpholine: The presence of an oxygen atom in the morpholine ring provides unique interactions and applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]azepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-6-3-5-11(9-13)8-12-4-1-2-7-18-10-12/h3,5-6,9,12,18H,1-2,4,7-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXFUGGMUMPWMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNCC(C1)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747889 |
Source
|
Record name | 3-{[3-(Trifluoromethyl)phenyl]methyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158757-91-5 |
Source
|
Record name | 3-{[3-(Trifluoromethyl)phenyl]methyl}azepane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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